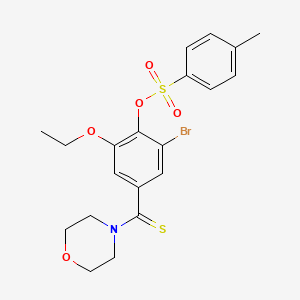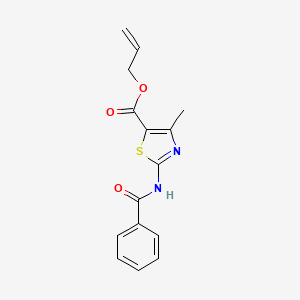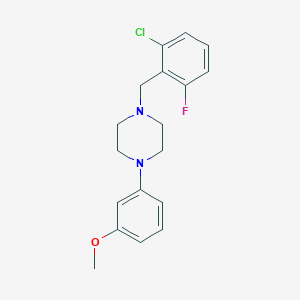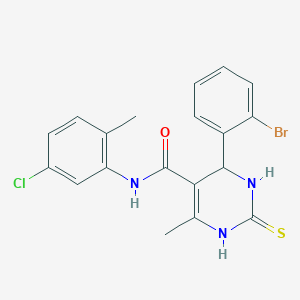![molecular formula C18H22O3 B5155171 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5155171.png)
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene, also known as BMB, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. This compound is a member of the family of alkylphenol ethoxylates, which are widely used in industrial and consumer products, including detergents, plastics, and cosmetics. BMB is synthesized through a complex chemical process that involves several steps, as discussed in the following section.
作用机制
The mechanism of action of 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene involves its interaction with estrogen receptors, which are located in the nucleus of cells and regulate gene expression. 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene binds to these receptors and activates the transcription of estrogen-responsive genes, leading to a range of physiological effects. These effects include the promotion of cell proliferation, differentiation, and survival, as well as the regulation of reproductive and immune functions.
Biochemical and Physiological Effects
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to have a range of biochemical and physiological effects in various organisms. In fish, 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to disrupt the endocrine system, leading to the feminization of male fish and the inhibition of sperm production. In amphibians, 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to cause developmental abnormalities, such as reduced growth and increased mortality. In mammals, 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to have estrogenic effects, including the stimulation of breast cancer cell growth.
实验室实验的优点和局限性
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has several advantages for use in lab experiments, including its high purity, good solubility, and reproducibility. However, there are also limitations to its use, including its potential toxicity and environmental impact, as well as the need for careful handling and disposal.
未来方向
There are several future directions for research on 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene, including studies on its potential as an environmental estrogen and its effects on the endocrine system of aquatic organisms. Other areas of research could include the development of new methods for synthesizing 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene, the investigation of its interactions with other chemicals and environmental factors, and the development of new therapeutic applications for this compound. Overall, 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene represents a promising area of research for scientists interested in the effects of environmental estrogens and their impact on human and environmental health.
合成方法
The synthesis of 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene involves the reaction of 4-methylphenol with ethylene oxide to form 4-tert-butylphenol ethoxylate, which is then reacted with butyl bromide to produce 4-(4-butoxyphenyl)-2-tert-butylphenol. This intermediate is further reacted with sodium methoxide to form 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene. The overall yield of this process is approximately 50%, with high purity and good reproducibility.
科学研究应用
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been used in several scientific research applications, including studies on the mechanism of action of environmental estrogens, which are compounds that mimic the effects of natural estrogen hormones. 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene has been shown to bind to estrogen receptors and activate estrogen-responsive genes, indicating its potential as an environmental estrogen. Other studies have investigated the effects of 1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene on the growth and development of aquatic organisms, such as fish and amphibians, which are sensitive to environmental estrogens.
属性
IUPAC Name |
1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-15-9-11-16(12-10-15)20-13-5-6-14-21-18-8-4-3-7-17(18)19-2/h3-4,7-12H,5-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAOMLKKHMNDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-[4-(4-methylphenoxy)butoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5155089.png)
![ethyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5155101.png)



![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155133.png)
![N-[3-(4-morpholinyl)propyl]-5-nitro-8-quinolinamine](/img/structure/B5155140.png)
![3-(4-chlorophenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5155141.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5155149.png)
![N-[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]-beta-alanine](/img/structure/B5155170.png)
![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5155186.png)
![5-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5155194.png)
![ethyl 4-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5155197.png)
